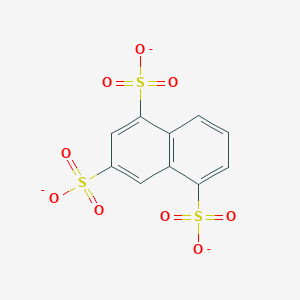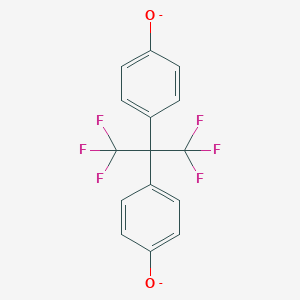
5-bromo-N,N-dibutyl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-dibutyl-2-thiophenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N,N-dibutyl-2-thiophenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and physiological effects:
5-bromo-N,N-dibutyl-2-thiophenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. In vivo studies have shown that it inhibits tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N,N-dibutyl-2-thiophenesulfonamide in lab experiments is its high potency against cancer cells. This makes it a potential candidate for developing new cancer therapies. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N,N-dibutyl-2-thiophenesulfonamide. One direction is to study its potential use as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a fluorescent probe for detecting other types of molecules in biological and environmental samples. Finally, further studies are needed to understand its mechanism of action and to optimize its potency and selectivity against cancer cells.
Synthesemethoden
The synthesis of 5-bromo-N,N-dibutyl-2-thiophenesulfonamide involves the reaction of 2-thiophenesulfonamide with bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-dibutyl-2-thiophenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In materials science, 5-bromo-N,N-dibutyl-2-thiophenesulfonamide has been studied for its potential use as a dopant in organic electronic devices such as solar cells and light-emitting diodes. Its unique electronic properties make it a potential candidate for improving the efficiency and stability of these devices.
In environmental science, 5-bromo-N,N-dibutyl-2-thiophenesulfonamide has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. Its ability to selectively bind to certain metal ions makes it a potential candidate for developing new sensors for environmental monitoring.
Eigenschaften
Produktname |
5-bromo-N,N-dibutyl-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C12H20BrNO2S2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
5-bromo-N,N-dibutylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H20BrNO2S2/c1-3-5-9-14(10-6-4-2)18(15,16)12-8-7-11(13)17-12/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
HKFLSBVPEGYODE-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(S1)Br |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)







